An In-depth Technical Guide to Methyl 3-methyl-2-nitrobenzoate (CAS 5471-82-9)
An In-depth Technical Guide to Methyl 3-methyl-2-nitrobenzoate (CAS 5471-82-9)
This guide provides a comprehensive technical overview of Methyl 3-methyl-2-nitrobenzoate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, and reactivity, grounding all information in established scientific principles and methodologies.
Introduction and Core Characteristics
Methyl 3-methyl-2-nitrobenzoate, with the CAS registry number 5471-82-9, is an organic compound characterized by a benzoate structure with both a methyl and a nitro group substituted on the benzene ring.[1] Its strategic placement of functional groups—the electron-withdrawing nitro group ortho to the methyl ester and meta to the methyl group—makes it a valuable precursor in multi-step organic syntheses.[1][2] This compound typically appears as a white to light yellow crystalline solid and is soluble in common organic solvents.[1][3][4] Its primary utility lies in its role as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application and quality control.
Physicochemical Data
The key physical properties of Methyl 3-methyl-2-nitrobenzoate are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 5471-82-9 | [1][2][4][5][6][7][8][9][10][11][12][13][14] |
| Molecular Formula | C₉H₉NO₄ | [1][3][5][6][7][10] |
| Molecular Weight | 195.17 g/mol | [3][6][7][10][14] |
| Appearance | White to light yellow solid/crystal powder | [2][3][4][12] |
| Melting Point | 72-76 °C | [3][5][9] |
| Boiling Point | 286.3 °C | |
| Purity | Typically >98% (by GC or HPLC) | [5][15] |
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and purity assessment.
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¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the two methyl groups. The expected signals are a singlet for the methyl group on the ring at approximately δ 2.36 ppm, a singlet for the ester methyl group at around δ 3.89 ppm, and a multiplet for the three aromatic protons in the range of δ 7.40-7.84 ppm.[2]
Synthesis and Purification
The synthesis of Methyl 3-methyl-2-nitrobenzoate is most commonly achieved through two primary routes: the esterification of 3-methyl-2-nitrobenzoic acid or the nitration of methyl 3-methylbenzoate. The choice of route often depends on the availability and cost of the starting materials.
Synthesis via Esterification of 3-Methyl-2-nitrobenzoic Acid
This is a direct and widely used method. The carboxylic acid is converted to its methyl ester, a reaction that is typically acid-catalyzed.
Caption: Workflow for the synthesis of Methyl 3-methyl-2-nitrobenzoate via esterification.
Detailed Protocol:
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Reaction Setup: To a solution of 3-methyl-2-nitrobenzoic acid in excess methanol at 0 °C, slowly add a catalytic amount of a strong acid like sulfuric acid or dropwise addition of acetyl chloride.[2] An alternative is the use of thionyl chloride in methanol.[16] The use of thionyl chloride or acetyl chloride is advantageous as it forms gaseous byproducts (SO₂ and HCl, or HCl respectively), which can be easily removed, driving the equilibrium towards the product.
-
Reaction Execution: The mixture is then heated to reflux and stirred for several hours (e.g., 20 hours) to ensure complete conversion.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material) and brine.[2]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by recrystallization, often from ethanol or methanol, to yield the final product as a white solid.[2][17]
Synthesis via Nitration of Methyl 3-methylbenzoate
This route involves the electrophilic aromatic substitution of methyl 3-methylbenzoate. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. The ester group is a meta-director, while the methyl group is an ortho-, para-director. This combination favors the introduction of the nitro group at the 2-position.
Caption: Synthetic pathway for Methyl 3-methyl-2-nitrobenzoate via nitration.
A patent describes a method using acetic anhydride as a catalyst instead of sulfuric acid, which is claimed to improve selectivity and yield, and reduce environmental pollution from acid waste.[17]
Reactivity and Chemical Behavior
The chemical reactivity of Methyl 3-methyl-2-nitrobenzoate is dominated by the interplay of its three functional groups.
Reduction of the Nitro Group
A primary and highly significant reaction is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. For instance, the hydrogenation of Methyl 3-methyl-2-nitrobenzoate produces methyl 2-amino-3-methylbenzoate.[2] This resulting anthranilate derivative is a valuable building block.
Common reduction methods include catalytic hydrogenation (e.g., using Pd/C in an ethanol or methanol solvent under a hydrogen atmosphere) or using reducing agents like sodium dithionite.[18]
Hydrolysis of the Ester
The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (3-methyl-2-nitrobenzoic acid) under either acidic or basic conditions. This is often a necessary step if further modifications to the molecule require the carboxylic acid functionality.
Applications in Synthesis
Methyl 3-methyl-2-nitrobenzoate is not typically an end-product but a crucial intermediate. Its applications are diverse, though primarily centered in the life sciences sector.
-
Pesticide Synthesis: It is used as a raw material for the synthesis of the pesticide intermediate 2-amino-5-chloro-N,3-dimethylbenzamide.[2]
-
Pharmaceutical Research: The compound and its derivatives are used in the synthesis of a variety of biologically active molecules, including cinnolines and other cyclic compounds. It is sold by many chemical suppliers for research and development purposes.[6][7]
-
Other Industrial Uses: There are mentions of its use as a chiral, catalytic, and magnetic additive, as well as in the production of alkyl chlorides and in wastewater treatment, although these applications are less commonly cited.
Safety and Handling
As with any chemical, proper handling and storage of Methyl 3-methyl-2-nitrobenzoate are paramount.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19] It can also be harmful if swallowed or inhaled.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[3][19]
-
Storage: Store in a well-ventilated place with the container tightly closed, ideally between 10°C and 25°C.[19] It should be stored away from incompatible materials such as strong oxidizing agents.[3][13][20]
-
Stability: The compound is stable under normal storage conditions.[3][13][20] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[3][20]
Conclusion
Methyl 3-methyl-2-nitrobenzoate (CAS 5471-82-9) is a well-characterized chemical intermediate with significant value in organic synthesis. Its defined physicochemical properties, established synthetic routes, and predictable reactivity make it a reliable building block for researchers and developers in the pharmaceutical and agrochemical industries. Adherence to appropriate safety protocols is essential when working with this compound.
References
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
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Pharmaffiliates. (n.d.). CAS No : 5471-82-9| Chemical Name : Methyl 3-methyl-2-nitrobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from [Link]
-
Jinan Finer Chemical Co., Ltd. (n.d.). Methyl 3-methyl-2-nitrobenzoate CAS NO.5471-82-9. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 5471-82-9 Methyl 3-methyl-2-nitrobenzoate Impurity. Retrieved from [Link]
Sources
- 1. CAS 5471-82-9: Benzoic acid, 3-methyl-2-nitro-, methyl est… [cymitquimica.com]
- 2. Methyl 3-methyl-2-nitrobenzoate | 5471-82-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 3-methyl-2-nitrobenzoate, CasNo.5471-82-9 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. Methyl 3-Methyl-2-nitrobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. CAS RN 5471-82-9 | Fisher Scientific [fishersci.fi]
- 9. 5471-82-9 Cas No. | Methyl 3-methyl-2-nitrobenzoate | Apollo [store.apolloscientific.co.uk]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. capotchem.com [capotchem.com]
- 12. Methyl 3-methyl-2-nitrobenzoate [joxbio.com]
- 13. fishersci.com [fishersci.com]
- 14. CAS 5471-82-9 Methyl 3-methyl-2-nitrobenzoate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 15. aksci.com [aksci.com]
- 16. prepchem.com [prepchem.com]
- 17. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 18. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Page loading... [guidechem.com]
- 20. tcichemicals.com [tcichemicals.com]
